
7-Bromo-2-(2-methoxyethoxy)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(2-methoxyethoxy)quinoxaline is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry. The presence of bromine and methoxyethoxy groups in the structure of this compound imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2-methoxyethoxy)quinoxaline typically involves the reaction of 2-(2-methoxyethoxy)aniline with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the quinoxaline ring. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. The use of environmentally friendly solvents and catalysts can also be explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
7-Bromo-2-(2-methoxyethoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate, sodium hydride).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Aminoquinoxalines, thioquinoxalines, alkoxyquinoxalines.
Oxidation Reactions: Quinoxaline aldehydes, quinoxaline carboxylic acids.
Reduction Reactions: Dihydroquinoxalines.
科学研究应用
7-Bromo-2-(2-methoxyethoxy)quinoxaline has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, including treatments for cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Bromo-2-(2-methoxyethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
7-Bromo-2-methoxyquinoxaline: Similar in structure but lacks the methoxyethoxy group, which may result in different chemical properties and biological activities.
2-(2-Methoxyethoxy)quinoxaline:
7-Bromoquinoxaline: Lacks both the methoxyethoxy group and the additional substituents, resulting in different chemical and biological properties.
Uniqueness
7-Bromo-2-(2-methoxyethoxy)quinoxaline is unique due to the presence of both bromine and methoxyethoxy groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and the development of compounds with specific desired properties.
属性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
7-bromo-2-(2-methoxyethoxy)quinoxaline |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-4-5-16-11-7-13-9-3-2-8(12)6-10(9)14-11/h2-3,6-7H,4-5H2,1H3 |
InChI 键 |
GYJOGEOFYHKPQB-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CN=C2C=CC(=CC2=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





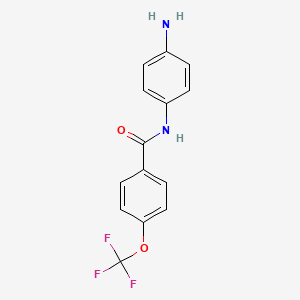
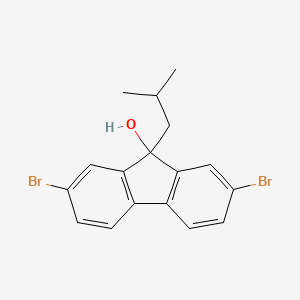
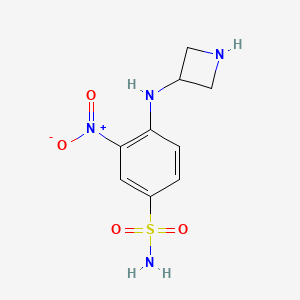
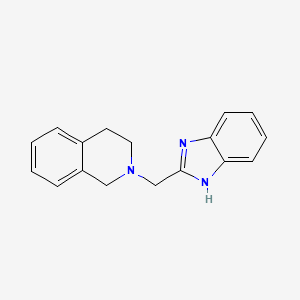
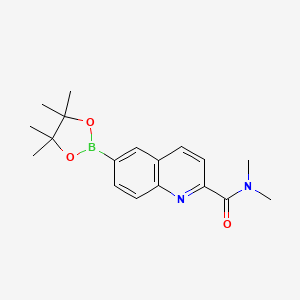
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
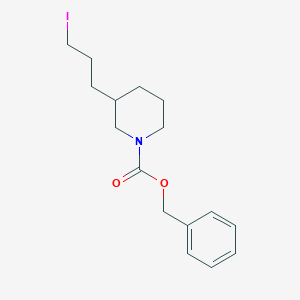
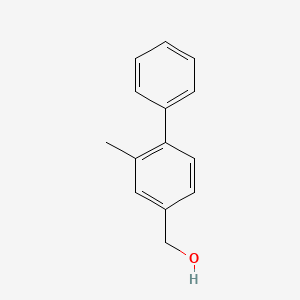
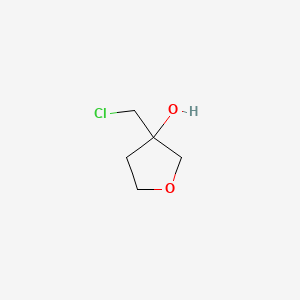

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)
